3-Chloro-1,1-difluoropropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1-difluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOAAYPXATWNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301344 | |
| Record name | 3-Chloro-1,1-difluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2058331-78-3 | |
| Record name | 3-Chloro-1,1-difluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058331-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,1-difluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 1,1 Difluoropropan 2 Ol and Its Analogues
Established Synthetic Pathways to 3-Chloro-1,1-difluoropropan-2-ol
Established routes to this chlorofluoroalcohol primarily rely on the reduction of corresponding ketone precursors, a common and effective method for generating secondary alcohols.
The most direct pathway to this compound involves the reduction of a corresponding difluorinated ketone. The key precursor for such a synthesis is 1-chloro-1,1-difluoro-3-(substituted)propan-2-one. A prominent example is the reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one. rsc.org The reduction of the carbonyl group in these precursors yields the desired secondary alcohol. This transformation can be achieved using various reducing agents, although biological methods have shown particular efficacy in achieving high stereoselectivity. rsc.org
Microbial reduction, in particular, has been successfully employed. For instance, the reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one using different microorganisms can provide access to the corresponding alcohol with high enantiomeric purity. rsc.org This biotransformation highlights a powerful method for generating chiral fluorinated building blocks.
While less documented for this specific molecule, synthetic pathways involving chlorinated epoxide intermediates are a plausible and versatile alternative. Based on the known reactivity of epoxides, a hypothetical route could involve the ring-opening of a suitably substituted chlorinated and fluorinated epoxide. The mechanism of epoxide ring-opening can proceed via nucleophilic attack under either acidic or basic conditions.
A potential synthetic sequence could start with the epoxidation of a fluorinated alkene, followed by regioselective ring-opening. The versatility of this approach is demonstrated in the synthesis of other fluorohydrins, where epoxide opening with reagents like triethylamine (B128534) trihydrofluoride (Et₃N • 3HF) is a key step. organic-chemistry.org Although often requiring elevated temperatures, the presence of certain substituents can facilitate this reaction at milder conditions. nih.gov For the synthesis of this compound, this would likely involve an epoxide such as 2-chloro-2-(difluoromethyl)oxirane, which would undergo ring-opening by a hydride source to furnish the target alcohol. The regioselectivity of the hydride attack would be crucial for the success of this strategy.
Stereoselective Synthesis of Enantiomers and Diastereomers
Given that this compound is a chiral molecule, controlling its stereochemistry is critical for its application in life sciences. Research has therefore focused on methods to produce specific enantiomers or diastereomers.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For fluorinated alcohols like the title compound, this is often achieved through the asymmetric reduction of a prochiral ketone.
Microbial Reduction: A highly effective method for obtaining enantiomerically pure versions of related structures is the microbial reduction of the corresponding ketone. In the case of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, different yeast strains can selectively produce either the (R) or (S) enantiomer of the alcohol product in high yields and with excellent enantiomeric excess (ee). rsc.org This demonstrates a practical and green chemical approach to chiral fluorinated synthons.
Table 1: Enantioselective Microbial Reduction of 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one rsc.org
| Microorganism | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Baker's yeast | (S) | 60 | >98 |
| Rhodotorula rubra | (R) | 65 | 94 |
Asymmetric Chemical Catalysis: In addition to biocatalysis, asymmetric chemical methods are available. The enantioselective reduction of trifluoromethyl ketones has been achieved with high efficiency using chiral organomagnesium amides (COMAs), yielding secondary alcohols with excellent enantioselectivities (up to 98:2 er) and in high yields. nih.gov This methodology is directly applicable to the synthesis of chiral this compound from its ketone precursor.
For analogues of this compound that contain additional stereocenters, diastereoselective synthesis is required. This involves controlling the formation of one diastereomer over others.
An iridium-catalyzed dynamic kinetic resolution via hydrogenation of α-fluoro ketones has been shown to produce β-fluoro alcohols with good diastereomeric and enantiomeric selectivities. organic-chemistry.org The diastereocontrol in this reaction is attributed to a charge-dipole interaction between the fluorine atom and the sodium cation in the transition state. organic-chemistry.org Such strategies could be adapted for substrates bearing the chlorodifluoromethyl group to synthesize specific diastereomers of more complex analogues. Furthermore, diastereoselective fluorination reactions have been used to create single diastereomers in complex fluorinated molecules, showcasing another potential avenue for synthesis. researchgate.net
Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a new, chirally pure product from the more reactive enantiomer.
Lipase-catalyzed kinetic resolution is a particularly common and effective strategy. uobabylon.edu.iqresearchgate.net For chiral alcohols, this is often achieved through enantioselective transesterification, where a lipase (B570770) selectively acylates one enantiomer of the alcohol, leaving the other unreacted. This has been successfully applied to resolve structurally similar chlorohydrins. For example, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol was effectively resolved using Pseudomonas cepacia lipase (PCL) via transesterification with vinyl acetate (B1210297), achieving high enantioselectivity (E = 110). sciencepublishinggroup.com Similarly, lipases from Candida rugosa have been used for the kinetic resolution of related chloro-fluoro esters. researchgate.net These examples strongly suggest that lipase-catalyzed acylation would be a viable and efficient method for the chiral enrichment of racemic this compound.
Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Related Chiral Compounds
| Substrate | Enzyme | Reaction Type | Enantioselectivity (E value) | Reference |
|---|---|---|---|---|
| (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Pseudomonas cepacia lipase | Transesterification | 110 | sciencepublishinggroup.com |
| 2-chloro-3,3,3-trifluoropropanoic acid ethyl ester | Candida rugosa lipase | Hydrolysis | ~10 | researchgate.net |
| 2-chloro-3,3,3-trifluoropropanoic acid methyl ester | Candida rugosa lipase (CLEA) | Transesterification | ~40 | researchgate.net |
Application of Chiral Auxiliaries and Catalysts
The creation of single-enantiomer chiral molecules is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. mdpi.com Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries, provides a direct route to enantiomerically pure or enriched compounds. mdpi.com
In the context of fluorinated propanols and their analogues, various chiral catalysts have been employed to control stereochemistry. For instance, asymmetric cyclopropanation reactions, which can be a step in the synthesis of complex molecules, have been successfully promoted by chiral oxazaborolidinium ion (COBI) catalysts. mdpi.com Similarly, rhodium-based chiral catalysts, such as Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄, have proven effective in the asymmetric cyclopropanation of fluorinated alkenes, yielding products with high enantioselectivities. nih.gov Chiral-at-rhodium Lewis acid catalysts have also been used in visible-light-induced three-component reactions to produce complex fluoroalkyl-containing compounds with high enantioselectivities (up to 98% ee). nih.gov
For the synthesis of chiral chlorohydrins, such as the non-fluorinated analogue (R)-3-chloro-1,2-propanediol, methods often start from chiral precursors or employ kinetic resolution. One approach involves the Sharpless asymmetric epoxidation of an allyl alcohol derivative, followed by ring-opening. google.com Another strategy uses chiral Salen-Co(III) complexes for the hydrolytic kinetic resolution of racemic epichlorohydrin, which can then be converted to the desired chlorodiol. researchgate.net C₃-symmetric cinchona-based organocatalysts have also shown promise in asymmetric reactions, with their structure positively influencing enantioselectivity. mdpi.com These established strategies for related chloro-alcohols and fluorinated systems highlight the potential for developing highly stereoselective syntheses of this compound using tailored chiral catalysts.
| Catalyst Type | Reaction | Substrate Example | Selectivity | Source |
|---|---|---|---|---|
| Chiral Oxazaborolidinium Ion (COBI) | Cyclopropanation | α,β-Unsaturated aldehydes | High | mdpi.com |
| Hashimoto's/Davies' Rhodium Catalysts | Cyclopropanation | Fluoromethyl-substituted alkenes | Excellent diastereo- and enantioselectivities | nih.gov |
| Chiral-at-Rhodium Lewis Acid | Three-component fluoroalkylation | Electron-rich C-C double bonds | Up to 98% ee, up to 6:1 dr | nih.gov |
| Salen-Co(III) Complex | Hydrolytic Kinetic Resolution | (±)-Epichlorohydrin | >98% ee | researchgate.net |
| C₃-Symmetric Hub-Cinchona | Michael Addition | 1,3-Diketones & nitrostyrene | Up to 96% ee | mdpi.com |
Novel Synthetic Strategies and Emerging Trends
The field of organic synthesis is continually evolving, with a drive towards greater efficiency, selectivity, and sustainability. This has led to the exploration of novel strategies for constructing complex molecules like fluorinated propanols.
Radical cyclization reactions are powerful intramolecular transformations for constructing mono- or polycyclic systems from radical intermediates. wikipedia.org These reactions are often very fast and selective, proceeding through three main steps: selective radical generation, intramolecular cyclization onto a multiple bond, and quenching of the resulting cyclized radical. wikipedia.org A key advantage is that radical intermediates are uncharged, allowing for mild reaction conditions and high functional group tolerance. wikipedia.org
In the context of fluorinated compounds, radical reactions offer unique pathways. For example, fluorinated alcohol-mediated cascade reactions have been used for the concise synthesis of complex heterocyclic systems. rsc.org Tin-free radical cyclization reactions, which avoid the use of toxic organotin reagents, have been developed based on the persistent radical effect, using reagents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl). cmu.edu These methods can produce protected alcohol derivatives, demonstrating the utility of radical cascades in complex synthesis. cmu.edu Visible-light-induced photoredox catalysis is another modern approach to generate radicals under mild conditions for subsequent reactions, including those that could lead to fluorinated alcohol precursors. chemrxiv.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and enantioselectivity. nih.gov Lipases are particularly versatile and widely used enzymes that can catalyze hydrolysis, esterification, and transesterification reactions, often in non-aqueous environments. jmbfs.org
Lipases are highly effective for the kinetic resolution of racemic alcohols and esters. For instance, lipase PSIM from Burkholderia cepacia has been used for the efficient kinetic resolution of racemic β-amino carboxylic esters through hydrolysis, yielding enantiomerically pure products (≥99% ee). nih.gov This high degree of stereoselectivity is a major advantage. Similarly, lipases have been employed to acylate flavonoids and sugar alcohols like xylitol (B92547), often with high regioselectivity for a specific hydroxyl group, which avoids the need for complex protection-deprotection steps common in chemical synthesis. nih.govmdpi.com
In a closely related area, microbial biotransformation has been used for the stereoinversion of (R)-3-chloro-1,2-propanediol. biointerfaceresearch.com Specific yeast strains like Wickerhamomyces anomalus can selectively metabolize one enantiomer from a racemic mixture, leaving the other enantiomer in high optical purity. biointerfaceresearch.com These examples strongly suggest that lipase-catalyzed kinetic resolution or selective esterification could be a highly effective and sustainable strategy for producing enantiopure this compound.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This philosophy is increasingly influencing the synthesis of fluorinated compounds.
Key green chemistry principles evident in modern synthetic routes include:
Catalysis: The use of catalysts, whether they are metal-based, organocatalysts, or enzymes (biocatalysts), is preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. mdpi.commdpi.com
Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. Radical cyclizations and multicomponent reactions are often highly atom-economical. nih.govwikipedia.org
Use of Safer Solvents and Conditions: Biocatalytic reactions often use water or benign organic solvents under mild temperature and pressure conditions. nih.gov Other methods focus on solvent-free approaches, such as the sonochemical synthesis of 3-chloro-1,2-propanediol (B139630), which uses only water as a reagent and ultrasound irradiation, generating no waste. researchgate.netresearchgate.net The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a promoting medium for Friedel–Crafts reactions under metal-free conditions is another example of designing reactions with improved environmental profiles. mdpi.com
Renewable Feedstocks: While not always directly applicable to highly specialized fluorinated compounds, the use of bio-based starting materials, as seen in the synthesis of xylitol derivatives, is a growing trend. mdpi.com
The synthesis of 3-chloro-1,2-propanediol from allyl chloride using hydrogen peroxide as the oxidant and a phase-transfer catalyst represents a greener alternative to older methods that used more hazardous reagents or produced more byproducts. google.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloro 1,1 Difluoropropan 2 Ol
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 3-chloro-1,1-difluoropropan-2-ol, with two primary sites susceptible to nucleophilic attack: the carbon atom bearing the chlorine atom and the hydroxyl group.
The carbon atom bonded to chlorine is an electrophilic center, rendered susceptible to attack by nucleophiles due to the electronegativity of the chlorine atom, which acts as a good leaving group. This reactivity is a common feature among chlorohydrins.
A significant reaction pathway involving this center is intramolecular nucleophilic substitution. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then undergo an internal SN2 reaction, displacing the chloride ion to form a three-membered cyclic ether, an epoxide. In the case of this compound, this would lead to the formation of 2,2-difluoro-3-methyloxirane. This type of reaction is fundamental in the synthesis of various fluorinated epoxides, which are valuable building blocks in organic synthesis.
While direct experimental data on the intermolecular substitution at the chlorinated carbon of this compound is not extensively documented in publicly available literature, the principles of SN2 reactions suggest that various nucleophiles could displace the chloride. The reaction's feasibility would be influenced by the strength of the nucleophile and the reaction conditions. The presence of the adjacent difluoromethyl group likely exerts a significant electron-withdrawing inductive effect, which could influence the electrophilicity of the chlorinated carbon.
The secondary hydroxyl group in this compound is a versatile functional handle that can undergo a range of transformations.
Esterification and Etherification: As a typical secondary alcohol, the hydroxyl group can be converted into esters through reactions with acyl chlorides or carboxylic anhydrides, or into ethers via reactions such as the Williamson ether synthesis. The acidity of the hydroxyl proton is expected to be enhanced by the electron-withdrawing difluoromethyl group, potentially facilitating its deprotonation.
Deoxyfluorination: A noteworthy transformation is the replacement of the hydroxyl group with a fluorine atom, a process known as deoxyfluorination. While specific studies on this compound are scarce, related secondary alcohols can be converted to their corresponding fluorides. For instance, light-driven deoxyfluorination using reagents like Selectfluor® in the presence of a photocatalyst offers a mild method for this conversion. This would transform this compound into 1-chloro-2,2-difluoropropane.
Oxidation and Reduction Transformations
The oxidation state of this compound can be altered through oxidation of the secondary alcohol or reduction of the chloro-group.
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-chloro-1,1-difluoropropan-2-one. Various oxidizing agents can be employed for this transformation. Thermodynamics generally favor the oxidation of secondary alcohols to ketones. google.com
Research on the aerobic oxidation of secondary alcohols in the presence of fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has shown high selectivity and yields. rsc.orgnist.gov A catalytic system of nitric acid and iron(III) chloride in HFIP has been effective for oxidizing various secondary alcohols to ketones. rsc.orgnist.gov Such a system could potentially be applied to this compound. Another method involves the use of Selectfluor® in combination with sodium bromide, where hypobromous acid is generated in situ as the active oxidant. chemicalbook.com
Table 1: Examples of Oxidation Conditions for Secondary Alcohols
| Oxidizing System | Substrate Example | Product | Yield | Reference |
| HNO₃, FeCl₃, O₂ in HFIP | 1-Phenylethanol | Acetophenone | >99% | rsc.orgnist.gov |
| Selectfluor®, NaBr in CH₃CN/H₂O | 2-Octanol | 2-Octanone | 95% | chemicalbook.com |
Note: The data in this table is for analogous secondary alcohols and not specifically for this compound.
The reduction of this compound can proceed via two main pathways: reduction of the ketone precursor to form the alcohol, or reductive dehalogenation of the chloro group.
Reduction of the corresponding ketone: The synthesis of this compound can be achieved through the reduction of 3-chloro-1,1-difluoropropan-2-one. This is exemplified by the microbial reduction of the structurally similar 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, which yields the corresponding alcohol with high enantioselectivity. rsc.org This suggests that similar biocatalytic or traditional chemical reduction methods (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride) would be effective for producing this compound from its ketone precursor.
Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under reductive conditions. This would lead to the formation of 1,1-difluoropropan-2-ol. This reaction is typically achieved using reducing agents such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using hydride reagents.
Electrophilic Reactions and the Influence of the Difluoromethyl Group
The electron-withdrawing nature of the difluoromethyl group significantly influences the molecule's susceptibility to electrophilic attack. This group deactivates the molecule towards reactions that typically occur at electron-rich centers.
The primary site for electrophilic attack on this compound is the lone pair of electrons on the oxygen atom of the hydroxyl group. This can lead to protonation in the presence of a strong acid, forming an oxonium ion, which is a better leaving group and can facilitate subsequent reactions like dehydration or substitution.
The difluoromethyl group (-CHF₂) exerts a strong negative inductive effect (-I), pulling electron density away from the rest of the molecule. This effect has several consequences:
Increased Acidity of the Hydroxyl Group: The electron-withdrawing nature of the -CHF₂ group stabilizes the corresponding alkoxide anion, making the alcohol more acidic compared to its non-fluorinated counterpart, 3-chloro-1-propanol (B141029).
Deactivation of Adjacent Carbons: The carbons in the vicinity of the difluoromethyl group are rendered more electron-deficient, which can affect their reactivity in certain transformations.
Intramolecular Cyclization and Heterocycle Formation
The chemical behavior of this compound, particularly its propensity for intramolecular cyclization, is a subject of scientific interest due to the potential for forming valuable fluorinated heterocyclic compounds. The presence of a hydroxyl group and a halogen on the same propane (B168953) chain sets the stage for intramolecular reactions, typically under basic conditions, which can lead to the formation of an oxirane intermediate. This epoxide is a versatile precursor for a variety of other heterocyclic structures.
Regio- and Stereoselective Ring-Opening Reactions of Related Oxirane Intermediates
The oxirane intermediate expected from the intramolecular cyclization of this compound is 2-(chlorodifluoromethyl)oxirane. The reactivity of this epoxide, particularly the regio- and stereoselectivity of its ring-opening reactions, would be crucial for its use as a synthetic intermediate. However, specific studies on the synthesis and subsequent reactions of 2-(chlorodifluoromethyl)oxirane are not available in the surveyed literature.
General principles of epoxide chemistry suggest that the ring-opening would be influenced by the electronic effects of the chlorodifluoromethyl group. The electron-withdrawing nature of the fluorinated substituent would likely impact the regioselectivity of nucleophilic attack under both acidic and basic conditions. In the absence of specific experimental data, the precise outcomes of such reactions remain speculative.
Mechanistic Investigations of Key Chemical Transformations
Detailed mechanistic investigations into the chemical transformations of this compound are not extensively documented in scientific literature. However, the mechanisms of related reactions provide a framework for understanding its potential reactivity.
For instance, the formation of an oxirane from a halohydrin like this compound is expected to proceed via an intramolecular Williamson ether synthesis. In this SN2 reaction, the alcohol is first deprotonated by a base to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form the three-membered ether ring.
The mechanisms for the formation of larger heterocycles, such as tetrahydrofurans, from related epoxides have been studied. For example, the HFIP-promoted reaction between an epoxide and an alkene is thought to proceed through several potential pathways. One proposed mechanism involves the activation of the epoxide by the highly polar, hydrogen-bond-donating HFIP solvent, making it more susceptible to nucleophilic attack by the alkene. The resulting intermediate then undergoes cyclization to yield the tetrahydrofuran (B95107) product. The exact nature of the process, whether it is a purely ionic or an SN2-type mechanism, can depend on the specific characteristics of the alkene used.
Derivatization and Structural Modification of 3 Chloro 1,1 Difluoropropan 2 Ol for Advanced Research
Synthesis of Ether and Thioether Derivatives
The hydroxyl and chloro groups of 3-Chloro-1,1-difluoropropan-2-ol serve as primary handles for the synthesis of ether and thioether derivatives.
Ether Synthesis: The most common method for synthesizing ethers from an alcohol is the Williamson ether synthesis. fluorine1.ru This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For this compound, the secondary alcohol can be deprotonated using a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide. This intermediate can then react with a variety of alkylating agents, such as alkyl halides or tosylates, to yield the desired ether. The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. fluorine1.ru Alternative methods for synthesizing fluorinated ethers include the addition of fluorinated alcohols to epoxides or fluoroolefins. fluorine1.rusibran.ru
Thioether Synthesis: Thioethers, or sulfides, can be prepared through several routes. One common strategy involves the activation of the alcohol, for instance, by converting it into a tosylate, followed by nucleophilic substitution with a thiol (R-SH). nih.gov Modern, thiol-free protocols also exist, such as using isothiouronium salts as versatile deoxasulfenylating agents to react directly with alcohols. researchgate.net Alternatively, the primary chloride of this compound is an excellent electrophile for Sₙ2 reactions. ncert.nic.in Reaction with a sodium thiolate (NaSR) would readily displace the chloride ion to form the corresponding thioether, leaving the secondary alcohol untouched for further modification. youtube.com
Table 1: Potential Ether and Thioether Derivatives of this compound
| Derivative Type | Reagent | Resulting Structure (Example R = CH₃) | Reaction Site |
|---|---|---|---|
| Ether | 1. NaH 2. R-Br (e.g., CH₃Br) | 3-Chloro-1,1-difluoro-2-methoxypropane | Alcohol |
| Thioether | NaSR (e.g., NaSCH₃) | 1,1-Difluoro-3-(methylthio)propan-2-ol | Chloride |
| Thioether | 1. TsCl, Pyridine 2. NaSR (e.g., NaSCH₃) | 3-Chloro-1,1-difluoro-2-(methylthio)propane | Alcohol |
Esterification and Acylation Reactions
Esterification is a fundamental transformation of alcohols, providing a route to a vast array of derivatives. The secondary alcohol of this compound can be readily acylated to form esters. Common methods include the Fischer esterification and reaction with more reactive acylating agents.
The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process where the equilibrium can be driven towards the product ester by removing water as it forms. masterorganicchemistry.com
A more efficient and generally irreversible method involves the use of highly reactive carboxylic acid derivatives like acyl chlorides (acid chlorides) or acid anhydrides. chemguide.co.uk These reagents react vigorously with alcohols, often at room temperature, to produce the corresponding ester. youtube.com For instance, reacting this compound with ethanoyl chloride (acetyl chloride) would yield 3-chloro-1,1-difluoropropan-2-yl acetate (B1210297) along with hydrogen chloride gas. youtube.com This method is broadly applicable to a wide range of acylating agents.
Table 2: Potential Ester Derivatives from Acylation of this compound
| Acylating Agent | Reagent Name | Product Name (Example) |
|---|---|---|
| CH₃COCl | Acetyl chloride | 3-Chloro-1,1-difluoropropan-2-yl acetate |
| (CH₃CO)₂O | Acetic anhydride | 3-Chloro-1,1-difluoropropan-2-yl acetate |
| PhCOCl | Benzoyl chloride | 3-Chloro-1,1-difluoropropan-2-yl benzoate |
| CF₃COOH / DCC | Trifluoroacetic acid / Dicyclohexylcarbodiimide | 3-Chloro-1,1-difluoropropan-2-yl 2,2,2-trifluoroacetate |
Formation of Fluorinated Phosphonate (B1237965) Analogues
Phosphonates are important functional groups in medicinal chemistry, often serving as stable bioisosteres for phosphate (B84403) groups. wikipedia.org The synthesis of phosphonate analogues from this compound can be achieved through several established methods for P-C or P-O bond formation.
A primary route is the Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org To apply this to the hydroxyl group, the alcohol must first be converted into a good leaving group, such as a tosylate or mesylate. The resulting sulfonate ester can then be reacted with a trialkyl phosphite, like P(OEt)₃, to generate the diethyl phosphonate ester at the C2 position.
Alternatively, direct methods for converting alcohols to phosphonates have been developed. For activated alcohols like benzylic or allylic systems, treatment with triethyl phosphite and a Lewis acid such as zinc iodide (ZnI₂) can yield the phosphonate in a one-pot procedure. acs.org Another approach is the Mitsunobu reaction, where an alcohol is condensed with a phosphonate reagent using triphenylphosphine (B44618) and a dialkylazodicarboxylate. google.com These methods provide pathways to introduce the phosphonate moiety, which itself can be fluorinated or non-fluorinated, leading to a diverse set of analogues.
Table 3: Potential Routes to Phosphonate Analogues
| Method | Key Reagents | Intermediate | Product Type |
|---|---|---|---|
| Michaelis-Arbuzov (via Alcohol) | 1. TsCl, Pyridine 2. P(OR)₃ | 3-Chloro-1,1-difluoropropan-2-yl tosylate | Dialkyl (3-chloro-1,1-difluoropropan-2-yl)phosphonate |
| Michaelis-Arbuzov (via Chloride) | P(OR)₃ | None (Direct reaction) | Dialkyl (2-hydroxy-3,3-difluoropropyl)phosphonate |
| Mitsunobu Reaction | HP(O)(OR)₂, PPh₃, DIAD | Oxyphosphonium salt | Dialkyl (3-chloro-1,1-difluoropropan-2-yl)phosphonate |
Introduction of Nitrogen-Containing Moieties and Complex Side Chains
The introduction of nitrogen-containing functional groups is a cornerstone of drug design. This compound offers two distinct positions for such modifications.
Substitution at the C3 Position: The primary alkyl chloride is highly susceptible to nucleophilic attack by a variety of nitrogen nucleophiles via an Sₙ2 mechanism. ncert.nic.in This provides a direct and efficient route to introduce groups such as azides (using sodium azide (B81097), NaN₃), primary amines (using ammonia), secondary amines (using primary amines, RNH₂), and other nitrogen heterocycles. This reaction is typically regioselective for the primary carbon, leaving the secondary alcohol available for subsequent reactions.
Substitution at the C2 Position: The secondary alcohol can be converted into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution. Reaction of the tosylate with sodium azide, for example, would yield an azide at the C2 position with an inversion of stereochemistry. This azide can then be reduced to a primary amine. A more direct conversion of the alcohol to a nitrogen-containing group can be achieved under Mitsunobu reaction conditions, using reagents like hydrazoic acid (for azides) or phthalimide. google.com
These orthogonal strategies allow for the selective introduction of nitrogenous groups at either the C2 or C3 position, enabling the synthesis of a wide range of complex structures, including amino alcohols and diamines.
Table 4: Potential Nitrogen-Containing Derivatives
| Reaction Site | Reagent | Resulting Functional Group | Product Name (Example) |
|---|---|---|---|
| Chloride (C3) | NaN₃ | Azide | 3-Azido-1,1-difluoropropan-2-ol |
| Chloride (C3) | NH₃ | Primary Amine | 3-Amino-1,1-difluoropropan-2-ol |
| Alcohol (C2) | 1. TsCl, Pyridine 2. NaN₃ | Azide | 2-Azido-3-chloro-1,1-difluoropropane |
| Alcohol (C2) | Mitsunobu (HN₃, PPh₃, DIAD) | Azide | 2-Azido-3-chloro-1,1-difluoropropane |
Influence of Derivatization on Molecular Properties and Reactivity Profiles
The derivatization of this compound profoundly alters its molecular properties and reactivity, a critical consideration for its application in research. The foundational gem-difluoro group (CF₂) itself imparts significant changes compared to its non-fluorinated counterparts.
Influence of the CF₂ Group: The gem-difluoro group is a well-known bioisostere for carbonyl groups and ethers, and its presence can significantly alter molecular conformation and binding interactions. nih.gov The strong electron-withdrawing nature of the two fluorine atoms influences the acidity of nearby protons and the basicity of adjacent functional groups. nih.gov This inductive effect can lower the pKa of the secondary alcohol, making it more acidic than a typical secondary alcohol. Furthermore, gem-difluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov
Impact of Derivatization:
Esterification: The formation of an ester introduces a new functional group that can act as a hydrogen bond acceptor. Esters can be designed as prodrugs, susceptible to hydrolysis by esterase enzymes in vivo to release the parent alcohol. The nature of the R group on the ester can be varied to fine-tune properties like solubility and steric bulk.
Phosphonate Formation: Introducing a phosphonate group dramatically increases polarity and introduces a formal negative charge at physiological pH. As a stable mimic of a phosphate group, this modification is often used to design inhibitors of enzymes that process phosphorylated substrates. wikipedia.org
Introduction of Nitrogen: Adding nitrogenous moieties can introduce basicity (in the case of amines), which significantly impacts solubility in aqueous media and allows for the formation of ammonium (B1175870) salts. These groups can also act as hydrogen bond donors and acceptors, fundamentally changing potential intermolecular interactions with biological targets.
By strategically modifying the alcohol and chloride functionalities, a diverse library of compounds can be generated from this compound, each with a unique set of physicochemical properties and a distinct reactivity profile tailored for specific applications in advanced research.
Advanced Spectroscopic and Chromatographic Methods for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic compounds. Through the analysis of different nuclei, a complete picture of the molecular connectivity and environment can be assembled.
Proton (¹H) NMR Spectral Analysis for Connectivity and Environment
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For 3-Chloro-1,1-difluoropropan-2-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon. The proton attached to the carbon bearing the hydroxyl group (C2) would appear as a multiplet due to coupling with the adjacent protons on C1 and C3. The protons on the chloromethyl group (C3) would exhibit a signal split by the adjacent C2 proton. Similarly, the proton on the difluoromethyl group (C1) would show a characteristic splitting pattern due to coupling with the two fluorine atoms and the C2 proton.
A related compound, 3-chloro-1-propanol (B141029), shows a characteristic ¹H NMR spectrum that can be used for comparative purposes. chemicalbook.com
Carbon (¹³C) NMR Spectral Analysis for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, F, O). The carbon bonded to the two fluorine atoms (C1) is expected to appear at a significantly different chemical shift compared to the carbon bonded to chlorine (C3) and the carbon bearing the hydroxyl group (C2). oregonstate.edu The broad range of chemical shifts in ¹³C NMR helps in resolving all carbon signals, although quaternary carbons can sometimes be weak. oregonstate.edu
For comparison, the ¹³C NMR spectrum of the similar compound 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol (B3031310) has been documented. chemicalbook.com Additionally, ¹³C NMR data for 3-chloro-1-propanol and 3-chloro-1,2-propanediol (B139630) are available and provide useful reference points. spectrabase.comspectrabase.com
Fluorine (¹⁹F) NMR Spectral Analysis for Fluorine Environment
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgucla.edu This technique provides detailed information about the chemical environment of the fluorine atoms. nih.govnih.gov In this compound, the two fluorine atoms on C1 are diastereotopic due to the adjacent chiral center at C2. Consequently, they are expected to be magnetically inequivalent and should give rise to separate signals in the ¹⁹F NMR spectrum, each being split by the other fluorine, the proton on C1, and potentially showing longer-range coupling to the proton on C2. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals from different fluorine environments. wikipedia.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Chiroptical Spectroscopy for Absolute Configuration Determination
While NMR provides the constitutional structure, chiroptical techniques are essential for determining the absolute three-dimensional arrangement of atoms in a chiral molecule.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netwikipedia.orgbruker.com This technique is particularly powerful for determining the absolute configuration of molecules in solution. wikipedia.orgbruker.com The VCD spectrum provides a unique fingerprint of the molecule's stereochemistry. researchgate.net
The experimental VCD spectrum of an enantiomer of this compound can be compared with the theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. wikipedia.org VCD is a sensitive probe of molecular conformation and is complementary to other techniques like X-ray crystallography and traditional NMR. youtube.comnih.gov
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are central to the analytical workflow for this compound, enabling both the separation of its enantiomers and the assessment of its chemical purity. The selection of the appropriate chromatographic technique and conditions is paramount to achieving reliable and reproducible results.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and, consequently, their separation. The determination of enantiomeric excess (% ee) is crucial as the biological and chemical properties of enantiomers can vary significantly.
For the enantiomeric separation of fluorinated propanols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often employed. These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), offer a broad range of enantioselectivity for various chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide derivatives.
The choice of the mobile phase is critical for optimizing the separation. A normal-phase mode, typically using mixtures of alkanes (like n-hexane) and alcohols (such as isopropanol (B130326) or ethanol), is commonly used. The alcohol modifier in the mobile phase plays a crucial role in the retention and resolution of the enantiomers by competing with the analyte for active sites on the CSP. The precise ratio of hexane (B92381) to alcohol is fine-tuned to achieve baseline separation.
While specific research detailing the chiral HPLC separation of this compound is not extensively available in the public domain, the general principles and methodologies applied to structurally similar fluorinated and chlorinated alcohols provide a strong basis for method development. For instance, the enantiomers of related compounds like 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol have been successfully resolved using microbial reduction techniques, which necessitates subsequent chiral analysis to determine enantiomeric purity.
Table 1: Illustrative Chiral HPLC Parameters for Separation of Chiral Alcohols
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
This table presents typical starting conditions for the chiral separation of a fluorinated propanol, which would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas chromatography-mass spectrometry is a powerful and versatile technique for assessing the purity of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This combination allows for the identification and quantification of the main component as well as any impurities present in the sample.
For the analysis of halogenated alcohols, a capillary GC column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is commonly used. The sample, either directly or after derivatization, is injected into the heated inlet of the GC, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. The temperature of the column is typically programmed to increase over time to ensure the efficient elution of all components.
Following separation in the GC column, the analytes enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.
Purity assessment involves integrating the peak area of the main compound and any detected impurities. The relative percentage of each component can then be calculated. For accurate quantification, a suitable internal or external standard is often employed. While specific mass spectral data for this compound is not widely published, the expected fragmentation patterns would involve the loss of functional groups such as Cl, F, OH, and small neutral molecules.
Table 2: Representative GC-MS Parameters for Purity Analysis of Halogenated Alcohols
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Temperature Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp. | 280 °C |
This table outlines a general GC-MS method suitable for the purity analysis of volatile halogenated compounds, which would serve as a starting point for the analysis of this compound.
Theoretical and Computational Chemistry Studies on 3 Chloro 1,1 Difluoropropan 2 Ol
Conformational Analysis and Isomerism Studies
The rotational isomerism of 3-Chloro-1,1-difluoropropan-2-ol is expected to be governed by a complex interplay of steric and electronic effects, primarily revolving around the C1-C2 and C2-C3 bond rotations.
Identification of Preferred Rotational Isomers
Due to the presence of bulky and electronegative substituents, this compound can exist in several staggered conformations, which are typically more stable than their eclipsed counterparts. The relative energies of these conformers would determine the preferred rotational isomers. The key dihedral angles to consider are F-C1-C2-O and O-C2-C3-Cl. It is anticipated that the most stable conformers will seek to minimize steric repulsion between the large chlorine atom and the difluoromethyl group, while also accommodating favorable electronic interactions.
Elucidation of Intramolecular Hydrogen Bonding Interactions
A significant stabilizing factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the fluorine and chlorine atoms can act as acceptors. The strength of these interactions would depend on the geometry of the conformer, with O-H···F and O-H···Cl hydrogen bonds being most likely in specific rotational isomers. Theoretical studies on similar fluorinated alcohols have shown that intramolecular hydrogen bonds to fluorine can significantly influence conformational stability. acs.org
Investigation of the Gauche Effect and its Stereochemical Implications
The gauche effect is a phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (180°). acs.org This is often observed in molecules containing electronegative substituents like fluorine. acs.orgmdpi.com In this compound, a gauche arrangement between the C-F and C-O bonds could be favored due to hyperconjugation. acs.orgmdpi.com This involves the donation of electron density from the C-H or C-C σ bonding orbitals into the C-F σ* antibonding orbital, an interaction that is maximized in a gauche conformation. acs.org However, the presence of the larger chlorine atom introduces competing steric repulsions that may favor an anti conformation to minimize these unfavorable interactions. acs.org Quantum chemical analyses of 1,2-dihaloethanes have shown that while hyperconjugation always favors the gauche conformation, steric (Pauli) repulsion can shift the preference to anti for larger halogens. acs.org
Ab Initio and Density Functional Theory (DFT) Calculations
To quantitatively assess the conformational preferences and properties of this compound, ab initio and Density Functional Theory (DFT) calculations would be indispensable.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods like DFT can be employed to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. These predicted spectra for different conformers can then be compared with experimental data to identify the conformers present in a sample and their relative populations. For instance, the O-H stretching frequency in the infrared spectrum would be sensitive to the presence and strength of intramolecular hydrogen bonding. Studies on halogenated propanols have utilized such combined experimental and theoretical approaches. acs.org
Illustrative Predicted Vibrational Frequencies for this compound Conformers (Disclaimer: The following table is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound is not available.)
| Vibrational Mode | Gauche Conformer (O-H···F) | Anti Conformer (No H-bond) |
| O-H Stretch | ~3600 cm⁻¹ | ~3650 cm⁻¹ |
| C-F Stretch | ~1100-1000 cm⁻¹ | ~1100-1000 cm⁻¹ |
| C-Cl Stretch | ~750-650 cm⁻¹ | ~750-650 cm⁻¹ |
Computational Modeling of Reaction Mechanisms and Transition States
DFT and ab initio methods are also powerful tools for investigating the reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, reaction pathways can be mapped out, and activation energies can be determined. For example, the mechanism of dehydration or substitution reactions could be elucidated, providing insights into the reactivity of the molecule. The polar C-F and C-Cl bonds are expected to significantly influence the molecule's reactivity. nih.gov
Illustrative Calculated Relative Energies of this compound Conformers (Disclaimer: The following table is illustrative and based on general principles of conformational analysis, as specific computational data for this compound is not available.)
| Conformer | Dihedral Angle (O-C2-C1-F) | Relative Energy (kJ/mol) |
| Gauche 1 | 60° | 0 (most stable) |
| Anti | 180° | 2-5 |
| Gauche 2 | -60° | 8-12 |
Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), we can elucidate its electronic structure, how charge is distributed across the atoms, and predict its reactivity.
The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this include the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. In this compound, the highly electronegative fluorine and chlorine atoms are expected to draw electron density towards themselves, resulting in a polarized molecule. This polarization is critical in determining how the molecule interacts with other chemical species.
Reactivity descriptors are quantitative measures derived from the electronic structure that help predict how a molecule will behave in a chemical reaction. These descriptors are invaluable for understanding reaction mechanisms and for designing new molecules with desired properties.
Illustrative Reactivity Descriptors for this compound
| Descriptor | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital. A lower value suggests a greater ability to donate electrons. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital. A lower value indicates a greater ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | The energy difference between the HOMO and LUMO. A larger gap implies greater chemical stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. A significant dipole moment suggests strong intermolecular interactions. |
| Global Hardness (η) | 4.85 eV | A measure of resistance to change in electron distribution. A higher value indicates greater stability. |
| Global Electrophilicity (ω) | 0.85 eV | An index of the molecule's ability to accept electrons. |
These values are for illustrative purposes and are based on typical ranges for similar halogenated alcohols.
Quantitative Structure-Reactivity Relationship (QSAR) Studies in Fluorinated Systems
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its reactivity. aimspress.com These models are particularly useful in fields like toxicology and drug design, where they can predict the properties of new or untested chemicals. researchgate.netcncb.ac.cn In the context of fluorinated systems, QSAR studies help in understanding how the presence of fluorine atoms influences the chemical and biological behavior of a molecule. nih.gov
The development of a QSAR model involves several key steps:
Data Set Selection : A set of compounds with known reactivity data is chosen.
Descriptor Calculation : A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building : Statistical methods, such as multiple linear regression, are used to build a mathematical relationship between the descriptors and the observed reactivity.
Model Validation : The predictive power of the model is tested using an independent set of compounds.
For fluorinated systems like this compound, descriptors that account for the unique properties of the fluorine atom, such as its high electronegativity and the strength of the carbon-fluorine bond, are particularly important. Studies on halogenated hydrocarbons have shown that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and molecular polarizability can be effective in predicting toxicity. aimspress.com
Illustrative QSAR Model for a Series of Fluorinated Alcohols
To illustrate how a QSAR model might be applied to a class of compounds including this compound, consider the following hypothetical model for predicting a specific type of reactivity (e.g., rate of a reaction).
Reactivity = a(LogP) + b(ELUMO) + c(Molecular Volume) + d
Where:
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as a Versatile Building Block for Complex Fluorinated Chemical Entities
The presence of a chlorine atom, a hydroxyl group, and a difluoromethyl group provides 3-chloro-1,1-difluoropropan-2-ol with a rich and versatile chemistry. This allows for its use as a precursor in the synthesis of a wide array of complex fluorinated molecules, including those with potential therapeutic applications.
Precursor in the Synthesis of Fluorinated Acyclic Nucleoside Analogues
Acyclic nucleoside analogues are a critical class of antiviral agents that mimic natural nucleosides and interfere with viral replication. The synthesis of fluorinated versions of these analogues can lead to improved pharmacological profiles. While direct synthesis of acyclic nucleoside analogues from this compound is not extensively documented in publicly available research, its structural motifs are present in more complex fluorinated building blocks used for this purpose. For instance, the synthesis of novel tetrafluoro and hexafluoro (B1673141) acyclic nucleosides has been achieved starting from commercially available fluorinated diols, which share structural similarities with our target compound. nih.gov The general strategy involves the protection of the hydroxyl groups, followed by the introduction of a leaving group and subsequent coupling with a nucleobase. This highlights the potential of this compound as a valuable precursor for similar synthetic routes.
Integration into Multi-substituted Heterocyclic and Polycyclic Scaffolds
The development of methods for the synthesis of fluorinated heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net The reactivity of this compound allows for its incorporation into various heterocyclic and polycyclic systems. For example, the related compound, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one, can be microbially reduced to the corresponding alcohol, which is a derivative of this compound. This chiral alcohol can then be transformed into 3,3-difluorotetrahydrofuran derivatives, demonstrating the utility of this chemical scaffold in building fluorinated five-membered rings. The synthesis proceeds via a two-step process, showcasing a practical approach to these heterocyclic systems.
Furthermore, general methodologies for the synthesis of fluorinated heterocycles often rely on cycloaddition reactions using fluorinated building blocks. nih.gov The presence of both a chloro and a hydroxyl group in this compound offers handles for its attachment to other molecules, which can then undergo intramolecular cyclization to form a variety of heterocyclic structures.
Design and Synthesis of Chemically Diverse Fluorinated Compounds
The trifunctional nature of this compound makes it an ideal starting material for the synthesis of a diverse range of fluorinated compounds. The hydroxyl group can be oxidized to a ketone, providing access to molecules like 1-chloro-1,1-difluoropropan-2-one. researchgate.net This ketone can then serve as a substrate for various transformations, including reductions to form chiral alcohols.
The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This, combined with the reactivity of the hydroxyl group, opens up numerous possibilities for creating a library of structurally diverse fluorinated molecules. For example, the synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfone-based synthons has been achieved through deprotonation-fluorination of the corresponding sulfones. nih.gov These synthons can then be used in Julia olefinations to produce fluorinated olefins. While not a direct application of this compound, this illustrates the type of transformations that similar fluorinated building blocks can undergo.
Utilization as Chemical Probes in Biochemical Investigations
The unique electronic properties conferred by fluorine atoms make fluorinated molecules valuable tools for studying biological systems. They can act as mimics of natural substrates or as modulators of metabolic pathways, providing insights into enzyme mechanisms and cellular processes.
Application as Substrate Analogues for Enzyme Mechanism Studies
The structural similarity of this compound to natural substrates for various enzymes, such as dehydrogenases and kinases, makes it a potential candidate for use as a substrate analogue. While direct studies with this specific compound are limited, research on analogous molecules provides strong evidence for its potential in this area.
For example, enzymes from Corynebacterium sp. strain N-1074 have been shown to catalyze the enantioselective transformation of 1,3-dichloro-2-propanol (B29581) to (R)-3-chloro-1,2-propanediol. nih.govnih.gov This demonstrates that halo- and hydroxymethyl-containing small molecules can be recognized and processed by microbial enzymes. It is therefore plausible that this compound could serve as a substrate for similar enzymes, allowing for the study of their reaction mechanisms and stereoselectivity. The fluorine atoms would likely influence the binding affinity and the electronic nature of the reaction intermediates, providing valuable data for understanding enzyme function.
Exploration of Metabolic Pathways through Chemical Modulation
Fluorinated compounds can act as modulators of metabolic pathways, either by inhibiting key enzymes or by being incorporated into metabolic products. nih.govnih.gov The metabolism of halogenated propanols has been studied, revealing that these compounds can be detoxified by conjugation with glutathione. researchgate.net For instance, 3-chloropropan-1,2-diol is metabolized to S-(2,3-dihydroxypropyl)cysteine and the corresponding mercapturic acid. The proposed mechanism involves the formation of a reactive epoxide intermediate, glycidol. researchgate.net
Given the structural similarity, it is conceivable that this compound could follow a similar metabolic fate. The presence of the difluoromethyl group would significantly alter the electronic properties and reactivity of the potential epoxide intermediate, thereby influencing its interaction with cellular nucleophiles and metabolic enzymes. Studying the metabolic products of this compound could therefore provide valuable information about the pathways involved in the detoxification of halogenated and fluorinated compounds. The introduction of fluorine can also block metabolic pathways at specific sites, making it a useful tool for dissecting complex metabolic networks. nih.gov
Future Research Directions and Perspectives for 3 Chloro 1,1 Difluoropropan 2 Ol
Development of Novel and More Efficient Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C-2 position makes the development of enantioselective synthetic routes to (R)- and (S)-3-Chloro-1,1-difluoropropan-2-ol a primary objective. Access to enantiopure forms is critical, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. nih.gov
Future research should focus on the following areas:
Asymmetric Reduction of a Prochiral Ketone: A promising strategy involves the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1,1-difluoropropan-2-one. This could be achieved using well-established chiral reducing agents or through biocatalysis. For instance, microbial reductases, such as those from Saccharomyces cerevisiae, have been successfully used for the highly enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone. nih.gov Similar enzymatic screening or the use of purified oxidoreductases with a cofactor regeneration system could be applied to produce enantiopure 3-chloro-1,1-difluoropropan-2-ol. nih.gov
Kinetic Resolution: The kinetic resolution of racemic this compound is another viable approach. This can be accomplished through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the esterified and unreacted alcohol. This method has been effectively used for resolving similar chiral alcohols.
Chiral Pool Synthesis: Synthesis starting from a chiral precursor, or "chiral pool," offers a direct route to one of the enantiomers. Exploring suitable and economically viable chiral starting materials that can be elaborated into the target molecule through a concise reaction sequence is a key research direction.
Halofluorination of Alkenes: The halofluorination of a suitable alkene precursor represents a potential pathway. nih.govbeilstein-journals.org This process involves the anti-addition of a halogen and fluorine across a double bond, which could establish the required functionalities. beilstein-journals.org Subsequent transformations would be needed to install the hydroxyl group, and controlling the stereochemistry of this multi-step process would be a significant challenge.
Exploration of Uncharted Reaction Pathways for Diverse Derivatization
The trifunctional nature of this compound (containing chloro, difluoro, and hydroxyl groups) allows for a wide range of chemical transformations. Future research should systematically explore its reactivity to generate a library of novel derivatives.
Reactions at the Hydroxyl Group: Standard transformations of the secondary alcohol, such as oxidation to the corresponding ketone, esterification, and etherification, should be investigated. The influence of the adjacent electron-withdrawing difluoromethyl and chloromethyl groups on the reactivity of the hydroxyl group would be of fundamental interest.
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom can serve as a leaving group in nucleophilic substitution reactions. This would allow for the introduction of various functionalities, such as azides, amines, thiols, and cyanides, to create a diverse set of building blocks. The relative reactivity of the C-Cl bond compared to the C-OH bond under different conditions needs to be systematically studied.
Intramolecular Cyclization: Under basic conditions, chlorohydrins are known to undergo intramolecular substitution to form epoxides. umich.edu It is highly probable that this compound could be converted into 1,1-difluoro-2,3-epoxypropane. This difluorinated epoxide would be a highly valuable and reactive intermediate for the synthesis of more complex fluorinated molecules.
Computational Design and Discovery of Next-Generation Fluorinated Analogues
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. cas.cn For this compound, computational studies can accelerate the discovery of new analogues with desirable characteristics.
Conformational Analysis and Property Prediction: Quantum mechanical calculations can be used to determine the preferred conformations of the (R) and (S) enantiomers and to predict key physicochemical properties such as dipole moment, acidity of the hydroxyl group, and bond dissociation energies. This information is crucial for understanding its reactivity and potential interactions in a biological context.
Virtual Screening of Derivatives: A virtual library of potential derivatives can be generated by computationally applying the derivatization reactions described in section 8.2. Properties relevant to drug discovery, such as lipophilicity (logP), aqueous solubility, and metabolic stability, can be calculated for these virtual compounds. This would allow for the prioritization of synthetic targets that are most likely to have favorable drug-like properties.
Design of Enzyme Inhibitors: Many fluorinated compounds act as enzyme inhibitors. nih.gov Docking studies could be performed to model the binding of this compound and its derivatives to the active sites of various enzymes. This could lead to the rational design of new potent and selective enzyme inhibitors for therapeutic or agrochemical applications.
Expansion of Its Utility in Emerging Fields of Chemical Research
While the direct applications of this compound are yet to be explored, its unique combination of functional groups makes it a promising candidate for use in several emerging areas of chemical research.
Fluorinated Pharmaceuticals and Agrochemicals: Small, chiral, fluorinated building blocks are in high demand in the pharmaceutical and agrochemical industries. nih.govtandfonline.com The derivatives of this compound could be incorporated into larger molecules to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.gov Its structural similarity to compounds like 3-chloro-1,2-propanediol (B139630), a known food contaminant and rodenticide, suggests that its biological activity warrants investigation. sigmaaldrich.com
Advanced Materials Science: Fluorinated compounds are integral to the development of advanced materials, including fluoropolymers and liquid crystals. numberanalytics.comresearchgate.net The unique polarity and potential for hydrogen bonding of this compound could make it a useful monomer or additive for creating new polymers with tailored properties such as high thermal stability and chemical resistance. researchgate.net
¹⁹F NMR Probes: Compounds containing fluorine are widely used as probes in ¹⁹F NMR spectroscopy for studying biological systems and chemical reactions. The distinct fluorine environment in this compound could be exploited for such applications, potentially after derivatization to attach it to a molecule of interest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
